5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol
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Overview
Description
CAY10616 is a synthetic analog of resveratrol, a natural polyphenolic antioxidant known for its anti-cancer properties. The compound is formally named 5-[2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol and has the molecular formula C17H18O4 . It is known for its potent ability to induce apoptosis in certain cancer cell lines, making it a valuable compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10616 involves the reaction of 3,5-dimethoxybenzaldehyde with 2-methoxyphenol under specific conditions to form the desired product. The reaction typically requires a base catalyst and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While detailed industrial production methods for CAY10616 are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic route. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
CAY10616 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert CAY10616 to its corresponding alcohols.
Substitution: The methoxy groups in CAY10616 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols .
Scientific Research Applications
CAY10616 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on the biological activity of resveratrol analogs.
Mechanism of Action
CAY10616 exerts its effects primarily through the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell death, including the activation of caspases and the disruption of mitochondrial function. These actions lead to the programmed cell death of cancer cells, making CAY10616 a potent anti-cancer agent .
Comparison with Similar Compounds
CAY10616 is similar to other resveratrol analogs, such as:
CAY10599: Another resveratrol analog known for its pro-apoptotic properties in multidrug-resistant cancer cell lines.
Resveratrol: The natural compound from which CAY10616 is derived, known for its antioxidant and anti-cancer properties.
Uniqueness
CAY10616 is unique due to its higher potency in inducing apoptosis compared to resveratrol. It has a lower half-maximal inhibitory concentration (IC50) value, indicating greater effectiveness at lower concentrations .
Properties
IUPAC Name |
5-[2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIWTPQGJCCTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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